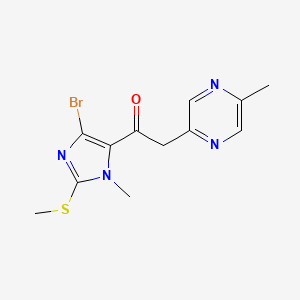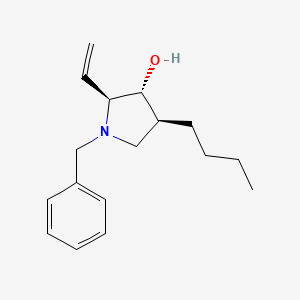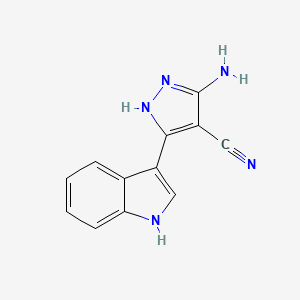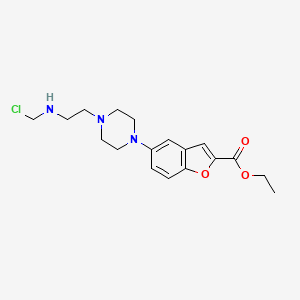
4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- is a synthetic organic compound that belongs to the class of pyrimidinones. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyrimidinone core with butylthio and naphthalenylthio substituents, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using butylthiol and a suitable leaving group on the pyrimidinone core.
Introduction of Naphthalenylthio Group: The naphthalenylthio group can be introduced through a similar nucleophilic substitution reaction using 2-naphthalenethiol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- can undergo various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thio groups or to modify the pyrimidinone core using reducing agents like lithium aluminum hydride.
Substitution: The thio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiolated pyrimidinones.
Substitution: Various substituted pyrimidinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidinones.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes, receptors, or nucleic acids, modulating their activity. The butylthio and naphthalenylthio groups may enhance binding affinity or selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4(1H)-Pyrimidinone, 2-(methylthio)-6-(2-naphthalenylthio)
- 4(1H)-Pyrimidinone, 2-(ethylthio)-6-(2-naphthalenylthio)
- 4(1H)-Pyrimidinone, 2-(propylthio)-6-(2-naphthalenylthio)
Uniqueness
4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- is unique due to the presence of both butylthio and naphthalenylthio groups, which may confer distinct chemical and biological properties compared to its analogs with different alkylthio groups.
Propiedades
Número CAS |
284682-04-8 |
|---|---|
Fórmula molecular |
C18H18N2OS2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
2-butylsulfanyl-4-naphthalen-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H18N2OS2/c1-2-3-10-22-18-19-16(21)12-17(20-18)23-15-9-8-13-6-4-5-7-14(13)11-15/h4-9,11-12H,2-3,10H2,1H3,(H,19,20,21) |
Clave InChI |
HVAKGGIWMKCQDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NC(=CC(=O)N1)SC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)
![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)



![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)
